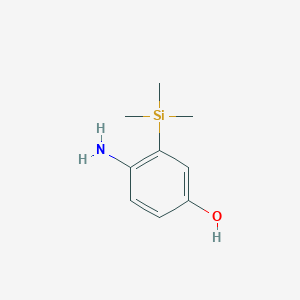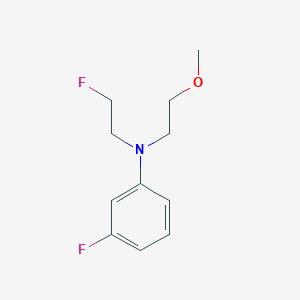
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of fluorine atoms and methoxyethyl groups attached to the aniline structure, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline typically involves multiple steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Fluorination: Introduction of fluorine atoms can be achieved through electrophilic fluorination using reagents like Selectfluor.
Alkylation: The final step involves alkylation with 2-fluoroethyl and 2-methoxyethyl groups under basic conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline can be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoroaniline: Lacks the additional alkyl groups.
N-(2-Fluoroethyl)aniline: Lacks the methoxyethyl group.
N-(2-Methoxyethyl)aniline: Lacks the fluoroethyl group.
Uniqueness
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline is unique due to the combination of fluorine and methoxyethyl groups, which can significantly alter its chemical and biological properties compared to its simpler analogs.
Propriétés
Numéro CAS |
15314-56-4 |
|---|---|
Formule moléculaire |
C11H15F2NO |
Poids moléculaire |
215.24 g/mol |
Nom IUPAC |
3-fluoro-N-(2-fluoroethyl)-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C11H15F2NO/c1-15-8-7-14(6-5-12)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3 |
Clé InChI |
OVABNQKXUPGNNX-UHFFFAOYSA-N |
SMILES canonique |
COCCN(CCF)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


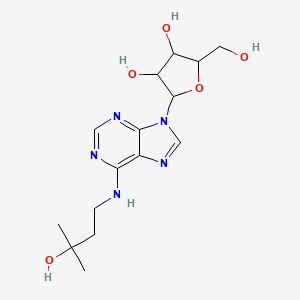
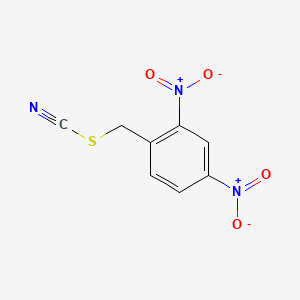
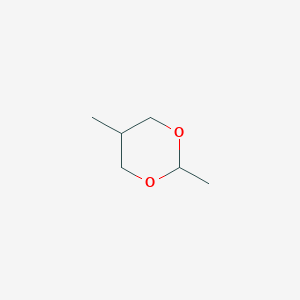
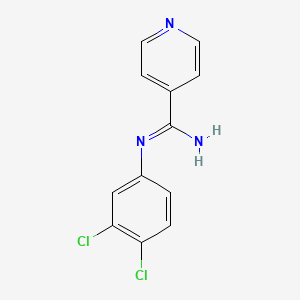
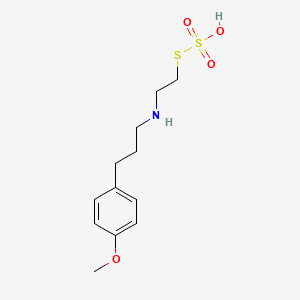

![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)

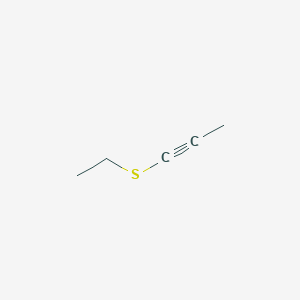
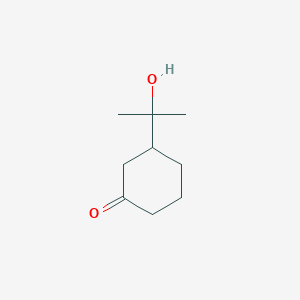


![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
